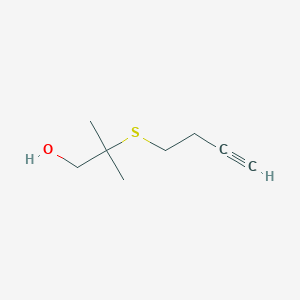

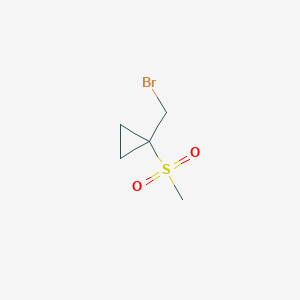

![molecular formula C20H19N5O2 B2957634 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide CAS No. 1358888-62-6](/img/structure/B2957634.png)

2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide” belongs to the class of [1,2,4]triazolo[4,3-a]quinoxalines . These compounds are known for their potential as corrosion inhibitors and have been studied for their anti-inflammatory effects .

Synthesis Analysis

The synthesis of similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves the use of commercially available non-expensive reagents . The structures of the synthesized compounds are usually determined using NMR spectroscopy and HPLC-MS spectrometry .Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been utilized in various synthetic pathways, particularly in the formation of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, demonstrating its versatility in chemical reactions (Fathalla, 2015).

- It's also involved in the synthesis of diversified derivatives through methods like the Ugi four-component reaction, indicating its potential in creating complex fused tricyclic scaffolds (An et al., 2017).

Pharmacological Potential

- Research has shown its derivatives can act as potent adenosine receptor antagonists, suggesting potential therapeutic applications in conditions like depression (Sarges et al., 1990).

- The compound's derivatives have been studied for their selectivity and potency as human A3 adenosine receptor antagonists, emphasizing their relevance in receptor-based pharmacology (Catarzi et al., 2005).

Antimicrobial and Antifungal Applications

- Some derivatives have shown potent antibacterial and antifungal activities, underlining their potential in addressing microbial resistance (Badran et al., 2003).

Anticancer Properties

- Research into triazoloquinoxaline derivatives has demonstrated significant cytotoxicity against cancer cell lines, highlighting their potential in anticancer therapy (Reddy et al., 2015).

Anticonvulsant Effects

- Some derivatives of this compound have been identified with promising anticonvulsant properties, indicating a potential role in treating seizure disorders (Alswah et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound is DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix .

Mode of Action

The compound interacts with DNA by intercalation . This process involves the insertion of the compound between the base pairs of the DNA double helix, which can disrupt the normal functioning of the DNA and inhibit the replication and transcription processes .

Biochemical Pathways

The compound’s interaction with DNA can affect various biochemical pathways. For instance, it can lead to the upregulation of pro-apoptotic proteins like Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulation of pro-oncogenic cell survival Bcl-2 protein . These changes can trigger apoptosis, or programmed cell death, in cancer cells .

Pharmacokinetics

These profiles can provide insights into the compound’s bioavailability, which is crucial for its effectiveness as a therapeutic agent .

Result of Action

The compound’s interaction with DNA and its impact on biochemical pathways can lead to significant molecular and cellular effects. Specifically, it can inhibit the growth of cancer cells, making it a potential anticancer agent . For instance, it has been found to be potent against HepG2, HCT116, and MCF-7 cancer cell lines .

Future Directions

Biochemical Analysis

Biochemical Properties

2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide has been found to interact with various biomolecules. It has been reported to intercalate DNA , suggesting that it may interact with enzymes and proteins involved in DNA replication and repair

Cellular Effects

The compound has shown anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 . It appears to influence cell function by interacting with DNA and potentially disrupting normal cellular processes. This could impact cell signaling pathways, gene expression, and cellular metabolism, although the specific pathways and processes affected are still being studied.

Molecular Mechanism

At the molecular level, this compound is believed to exert its effects through DNA intercalation This can lead to the inhibition or activation of enzymes, changes in gene expression, and other molecular changes

Properties

IUPAC Name |

2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2/c1-13(2)18-22-23-19-20(27)24(15-10-6-7-11-16(15)25(18)19)12-17(26)21-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIGTMWQAHWSNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/no-structure.png)

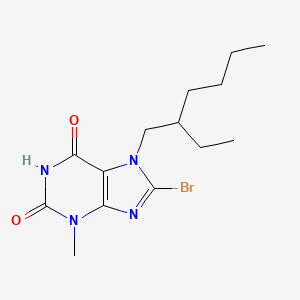

![2-(3-Butyl-[1,2,4]oxadiazol-5-yl)-piperidine](/img/structure/B2957562.png)

![N-[2-(3-Amino-phenyl)-acetyl]-methanesulfonamide](/img/structure/B2957563.png)

![Bicyclo[2.2.1]hept-5-en-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone](/img/structure/B2957564.png)

![N-[(4-Methylphenyl)methyl]-N-prop-2-ynylprop-2-enamide](/img/structure/B2957565.png)

![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2957571.png)

![N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2957572.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2957574.png)